Calcium Glycerophosphate

Description

This compound is a [DB01373] salt of glycerophosphoric acid that forms a white, fine, slightly hygroscopic powder. The commercial product is a mixture of calcium beta-, and D-, and L -alpha-glycerophosphate. By FDA, this compound is considered a generally recognized as safe (GRAS) food ingredient as a nutrient supplement (source of calcium or phosphorus), or in food products such as gelatins, puddings, and fillings. It is also present in dental or oral hygiene products due to its cariostatic effects. It is suggested that this compound promotes plaque-pH buffering, elevation of plaque [DB01373] and phosphate levels and direct interaction with dental mineral.

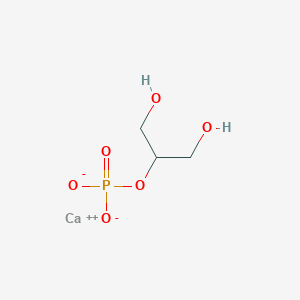

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

calcium;1,3-dihydroxypropan-2-yl phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.Ca/c4-1-3(2-5)9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHRFSOMMCWGSO-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)OP(=O)([O-])[O-])O.[Ca+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7CaO6P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17181-54-3 (Parent) |

Source

|

| Record name | Calcium 2-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058409704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048962 |

Source

|

| Record name | 1,3-Dihydroxypropan-2-yl dihydrogen phosphate calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble |

Source

|

| Details | MSDS | |

| Record name | Calcium glycerophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

27214-00-2, 58409-70-4 |

Source

|

| Record name | Calcium glycerophosphate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium 2-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058409704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycerophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3-Dihydroxypropan-2-yl dihydrogen phosphate calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium 1,3-hydroxypropyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM 2-GLYCEROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y56W30YB7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Decomposes at 170 |

Source

|

| Details | MSDS | |

| Record name | Calcium glycerophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Mechanism of Action of Calcium Glycerophosphate in Bone Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium glycerophosphate (CaGP) is a soluble salt of calcium, glycerol (B35011), and phosphate (B84403) that serves as a highly bioavailable source of both calcium and phosphate ions, essential components for bone mineralization. This technical guide delineates the multifaceted mechanism of action of CaGP in promoting bone formation. By providing a sustained release of calcium and phosphate, CaGP facilitates the nucleation and growth of hydroxyapatite (B223615) crystals, the principal mineral component of bone. Furthermore, CaGP actively influences osteoblast differentiation and function by modulating key signaling pathways, including the Wnt/β-catenin and Bone Morphogenetic Protein (BMP)/SMAD pathways, and upregulating the expression of critical osteogenic markers. This document provides a comprehensive overview of the cellular and molecular processes involved, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling cascades.

Introduction

Bone is a dynamic tissue that undergoes continuous remodeling, a balanced process of bone resorption by osteoclasts and bone formation by osteoblasts. A critical aspect of bone formation is mineralization, the process by which osteoblasts synthesize and deposit a collagenous extracellular matrix that subsequently becomes impregnated with hydroxyapatite crystals. The availability of calcium and phosphate ions is a rate-limiting step in this process. This compound has emerged as a promising agent in promoting bone formation due to its excellent solubility and its ability to deliver both calcium and inorganic phosphate directly to the site of mineralization.[1][2] This guide provides an in-depth exploration of the mechanisms through which this compound exerts its pro-osteogenic effects.

Core Mechanism: Provision of Essential Ions for Mineralization

The primary and most direct mechanism of action of this compound in bone formation is its role as a source of calcium (Ca²⁺) and inorganic phosphate (Pi) ions.[1][3]

-

Dissociation and Bioavailability: In an aqueous environment, this compound readily dissociates to release Ca²⁺ and glycerophosphate ions. The glycerophosphate is subsequently hydrolyzed by tissue-nonspecific alkaline phosphatase (TNAP), an enzyme highly expressed on the surface of osteoblasts, to yield glycerol and inorganic phosphate (Pi).[4] This enzymatic release of Pi at the site of osteoblast activity ensures a localized supersaturation of both Ca²⁺ and Pi, which is essential for the nucleation and growth of hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] crystals.[3]

-

Hydroxyapatite Formation: The increased local concentrations of Ca²⁺ and Pi drive the precipitation of these ions onto the collagenous extracellular matrix, forming the mineralized bone matrix that provides bone with its characteristic strength and rigidity.

Modulation of Osteoblast Function

Beyond its role as a simple ion donor, this compound actively modulates osteoblast proliferation, differentiation, and function. This is primarily achieved through the influence of its constituent ions on key cellular processes. While much of the in vitro research has utilized β-glycerophosphate as the phosphate source, its effects on osteoblasts provide a strong indication of the role of the phosphate component of CaGP.

Enhancement of Osteoblast Differentiation and Mineralization

Numerous studies have demonstrated that supplementation with a phosphate source like glycerophosphate significantly enhances osteoblast differentiation and subsequent matrix mineralization.

-

Alkaline Phosphatase (ALP) Activity: ALP is a critical early marker of osteoblast differentiation and plays a direct role in mineralization by hydrolyzing phosphate-containing compounds to increase the local Pi concentration. Studies have shown that β-glycerophosphate induces a significant, dose-dependent increase in ALP activity in osteoblast cultures. For instance, a 10 mM concentration of β-glycerophosphate has been shown to cause a 10-30% increase in ALP activity in early passages of fetal rat calvarial cells.[5] Another study demonstrated that in MC3T3-E1 cells, ALP activity was significantly higher in the presence of β-glycerophosphate compared to controls.[6]

-

Matrix Mineralization: The most direct evidence of the pro-osteogenic effect of glycerophosphate is the significant increase in the formation of mineralized nodules in osteoblast cultures. This is typically assessed by Alizarin Red S staining, which specifically stains calcium deposits. Research has shown a dose-dependent increase in mineralization with increasing concentrations of β-glycerophosphate, with optimal concentrations typically ranging from 2 mM to 10 mM.[3][6] For example, doubling the β-glycerophosphate concentration from 5 mM to 10 mM resulted in a 50% increase in mineral deposition in IDG-SW3 osteocyte-like cells.[6]

Upregulation of Osteogenic Gene Expression

This compound and its components influence the expression of key transcription factors and osteoblast-specific genes that are crucial for the differentiation and function of these cells.

-

Runt-related transcription factor 2 (Runx2): Runx2 is a master transcription factor for osteoblast differentiation. The presence of a phosphate source has been shown to upregulate the expression of Runx2.[7]

-

Osteopontin (OPN) and Osteocalcin (OCN): These are non-collagenous proteins that play important roles in the regulation of mineralization and bone matrix organization. Studies have demonstrated that β-glycerophosphate supplementation leads to a dose-dependent increase in the mRNA expression of both Osteopontin and Osteocalcin in canine bone marrow-derived mesenchymal stem cells undergoing osteogenic differentiation.[7]

-

Collagen Type I (COL1A1): As the primary component of the organic bone matrix, the expression of COL1A1 is essential for bone formation. β-glycerophosphate has been shown to upregulate the expression of COL1A1 in osteogenic cultures.[7]

Signaling Pathways Modulated by this compound

The pro-osteogenic effects of this compound are mediated through its influence on key signaling pathways that govern osteoblast differentiation and bone formation.

Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is a critical regulator of bone mass and osteoblast differentiation.[8][9] Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for osteogenic genes, including Runx2.[10] Both calcium and phosphate have been implicated in the modulation of this pathway. Lithium chloride, an activator of the Wnt/β-catenin pathway, has been shown to enhance the osteogenic effects of calcium phosphate cements.[11] It is plausible that the localized increase in calcium and phosphate from CaGP could similarly potentiate Wnt/β-catenin signaling, leading to enhanced osteogenesis.

Figure 1. Wnt/β-catenin signaling pathway in osteoblasts.

Bone Morphogenetic Protein (BMP)/SMAD Signaling Pathway

BMPs are potent growth factors that induce the differentiation of mesenchymal stem cells into osteoblasts.[12] The binding of BMPs to their receptors initiates an intracellular signaling cascade mediated by SMAD proteins.[13] Specifically, receptor-regulated SMADs (R-SMADs) are phosphorylated and form a complex with a common-mediator SMAD (Co-SMAD), which then translocates to the nucleus to regulate the transcription of osteogenic genes.[2] Phosphate ions have been shown to play a role in the BMP-2 signaling pathway. It is hypothesized that the provision of phosphate by this compound can enhance BMP-mediated osteogenesis by ensuring the necessary substrate for mineralization and potentially by directly influencing components of the SMAD signaling cascade.

Figure 2. BMP/SMAD signaling pathway in osteoblasts.

Quantitative Data Summary

The following tables summarize the quantitative effects of glycerophosphate on key markers of osteoblast differentiation and mineralization from various in vitro studies. It is important to note that most of these studies utilized β-glycerophosphate; however, these findings are highly relevant to understanding the role of the phosphate component of this compound.

Table 1: Effect of β-Glycerophosphate on Alkaline Phosphatase (ALP) Activity

| Cell Type | β-Glycerophosphate Concentration | Incubation Time | Result | Reference |

| Fetal Rat Calvarial Cells | 10 mM | Not Specified | 10-30% increase in ALP activity | [5] |

| MC3T3-E1 | 5 mM | 21 days | Significant increase vs. control | [6] |

| IDG-SW3 | 5 mM, 10 mM | 21 days | No significant difference from 5mM | [6] |

| Canine BM-MSCs | 10 mM, 20 mM, 40 mM | 14 days | Comparable increase across all concentrations | [7] |

Table 2: Effect of β-Glycerophosphate on Matrix Mineralization (Alizarin Red S Staining)

| Cell Type | β-Glycerophosphate Concentration | Incubation Time | Result | Reference |

| IDG-SW3 | 5 mM vs. 10 mM | 21 days | 50% increase with 10 mM | [6] |

| Rat Calvarial Osteoblasts | 2 mM vs. 5-10 mM | 14 days | "Trabecular" morphology at 2mM; Dystrophic at 5-10mM | [3] |

| MC3T3-E1 | 2 mM | 21 days | Efficient bone nodule formation | [3] |

Table 3: Effect of β-Glycerophosphate on Osteogenic Gene Expression (mRNA)

| Cell Type | β-Glycerophosphate Concentration | Incubation Time | Gene | Result (Fold Change/Trend) | Reference |

| Canine BM-MSCs | 10, 20, 40 mM | 14 days | Osterix | Dose-dependent upregulation | [7] |

| Canine BM-MSCs | 10, 20, 40 mM | 14 days | COL1A1 | Dose-dependent upregulation | [7] |

| Canine BM-MSCs | 10, 20, 40 mM | 14 days | Osteocalcin | Dose-dependent upregulation | [7] |

| Canine BM-MSCs | 20, 40 mM | 14 days | Runx2 | Suppressing trend | [7] |

| Fetal Rat Calvarial Cells | 10 mM | Not Specified | ALP | Up to 2-fold increase | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the osteogenic potential of this compound. These protocols are based on established methods for osteoblast culture and differentiation, primarily using β-glycerophosphate, and can be adapted for use with this compound.

In Vitro Osteogenic Differentiation of MC3T3-E1 Cells

This protocol describes the induction of osteogenic differentiation in the pre-osteoblastic cell line MC3T3-E1.

Figure 3. Experimental workflow for in vitro osteogenesis.

Materials:

-

MC3T3-E1 subclone 4 cells

-

Alpha-Minimum Essential Medium (α-MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

This compound

-

Ascorbic acid 2-phosphate

-

Cell culture plates (e.g., 24-well plates)

Procedure:

-

Cell Seeding: Seed MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin at a density of 2 x 10⁴ cells/cm² in 24-well plates.

-

Cell Culture: Culture the cells at 37°C in a humidified atmosphere of 5% CO₂ until they reach confluence.

-

Osteogenic Induction: Upon confluence, replace the growth medium with osteogenic differentiation medium. The osteogenic medium consists of α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid 2-phosphate, and a working concentration of this compound (typically 2-10 mM).

-

Medium Change: Change the osteogenic medium every 2-3 days for the duration of the experiment (typically 14-21 days).

-

Analysis: At desired time points (e.g., day 7, 14, and 21), harvest the cells for analysis of ALP activity, matrix mineralization, and gene expression.

Alkaline Phosphatase (ALP) Activity Assay

This protocol quantifies the enzymatic activity of ALP in cell lysates.

Materials:

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

p-Nitrophenol (pNP) standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Lysis: Wash the cell monolayer with PBS and then add 200 µL of lysis buffer to each well. Incubate for 10 minutes at 4°C.

-

Sample Preparation: Transfer the cell lysate to a microcentrifuge tube and centrifuge at 13,000 rpm for 5 minutes to pellet cell debris.

-

Enzymatic Reaction: Add 50 µL of the supernatant (cell lysate) to a 96-well plate. Add 150 µL of pNPP substrate solution to each well.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Stop Reaction: Stop the reaction by adding 50 µL of 3 M NaOH.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Quantification: Determine the ALP activity by comparing the absorbance values to a standard curve generated using known concentrations of pNP. Normalize the ALP activity to the total protein content of the cell lysate.

Alizarin Red S Staining for Matrix Mineralization

This protocol visualizes and quantifies calcium deposition in the extracellular matrix.

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Alizarin Red S (ARS) solution (2% w/v, pH 4.1-4.3)

-

10% Acetic acid

-

10% Ammonium (B1175870) hydroxide

-

96-well microplate

-

Microplate reader

Procedure:

-

Fixation: Wash the cell monolayer with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the fixed cells three times with deionized water.

-

Staining: Add 1 mL of Alizarin Red S solution to each well and incubate for 20 minutes at room temperature with gentle shaking.

-

Washing: Wash the stained cells four times with deionized water to remove excess stain.

-

Qualitative Analysis: Visualize the stained mineralized nodules using a microscope.

-

Quantitative Analysis:

-

To quantify the mineralization, add 400 µL of 10% acetic acid to each well and incubate for 30 minutes with shaking to destain.

-

Transfer the supernatant to a microcentrifuge tube and heat at 85°C for 10 minutes.

-

Centrifuge at 20,000 g for 15 minutes.

-

Transfer 125 µL of the supernatant to a new tube and neutralize with 50 µL of 10% ammonium hydroxide.

-

Read the absorbance at 405 nm in a 96-well plate.

-

Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Gene Expression

This protocol measures the mRNA expression levels of key osteogenic marker genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Primers for target genes (e.g., Runx2, ALP, OCN, COL1A1) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

RNA Extraction: Extract total RNA from the cultured osteoblasts using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan chemistry. The reaction mixture should contain cDNA, forward and reverse primers for the target gene, and the master mix.

-

Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the housekeeping gene.

Conclusion

This compound promotes bone formation through a dual mechanism of action. It serves as a readily available source of calcium and phosphate ions, the fundamental building blocks of hydroxyapatite, thereby directly facilitating matrix mineralization. Concurrently, it stimulates osteoblast differentiation and function by upregulating the expression of key osteogenic genes and modulating critical signaling pathways, including the Wnt/β-catenin and BMP/SMAD pathways. The comprehensive understanding of these mechanisms, supported by the quantitative data and experimental protocols provided in this guide, underscores the potential of this compound as a valuable agent in bone regeneration and therapeutic strategies for bone-related disorders. Further research focusing on the direct effects of this compound on signaling cascades will provide even deeper insights into its multifaceted role in bone biology.

References

- 1. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. ALP induction by beta-glycerophosphate during the non-mineralization phase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Wnt signaling and osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Involvement of WNT/β-catenin signaling in the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Wnt/β-catenin signaling pathway inhibits osteoporosis by regulating the expression of TERT: an in vivo and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. BMP signaling in mesenchymal stem cell differentiation and bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Smad Dependent TGF-β and BMP Signaling Pathway in Bone Remodeling and Therapies [frontiersin.org]

The Role of Calcium Glycerophosphate in Osteoblast Differentiation and Mineralization: A Technical Guide

Abstract

Calcium glycerophosphate (CaGP) is a salt of glycerophosphoric acid widely utilized in biomedical applications, including as a component of osteogenic differentiation media for in vitro cell culture and as a modifier for biomaterials in bone tissue engineering.[1] Its efficacy stems from its ability to serve as a bioavailable source of both calcium (Ca²⁺) and phosphate (B84403) (PO₄³⁻) ions, which are the fundamental building blocks of hydroxyapatite (B223615), the primary mineral component of bone.[2][3] This technical guide provides an in-depth analysis of the mechanisms by which this compound promotes the differentiation of osteoblasts and the subsequent mineralization of the extracellular matrix. It details the underlying signaling pathways, presents quantitative data from relevant studies, and offers comprehensive experimental protocols for researchers in the fields of bone biology and regenerative medicine.

Mechanism of Action

When introduced into a cell culture medium, this compound dissociates into calcium ions and glycerophosphate ions.[2][3] The glycerophosphate is subsequently hydrolyzed by alkaline phosphatase (ALP), an enzyme highly expressed on the surface of active osteoblasts, to release inorganic phosphate (Pi).[4][5] This enzymatic action locally increases the concentration of Ca²⁺ and Pi, creating a supersaturated environment that drives the nucleation and growth of hydroxyapatite crystals on the extracellular matrix (ECM), primarily composed of type I collagen.[6][7]

Beyond simply providing the raw materials for mineralization, the released inorganic phosphate also acts as an intracellular signaling molecule.[7] It enters the cell and can modulate signaling cascades that regulate the expression of key osteogenic transcription factors and proteins, thereby actively promoting the osteoblast phenotype.[7]

Signaling Pathways in Osteoblast Differentiation

The differentiation of mesenchymal stem cells into mature, mineral-producing osteoblasts is governed by a complex network of signaling pathways. Inorganic phosphate, liberated from this compound, is a key modulator of these pathways.

One of the most critical pathways influenced by Pi is the Mitogen-Activated Protein Kinase (MAPK) pathway , specifically the Extracellular signal-Regulated Kinase (ERK) branch.[7] Increased intracellular Pi concentration leads to the phosphorylation and activation of ERK1/2. Activated ERK then translocates to the nucleus, where it phosphorylates and enhances the activity of Runt-related transcription factor 2 (RUNX2) .[8] RUNX2 is the master transcription factor for osteogenesis, driving the expression of major bone-related genes, including Alkaline Phosphatase (ALPL), Collagen Type I Alpha 1 Chain (COL1A1), and Osteocalcin (BGLAP).[8][9]

Experimental Evidence and Quantitative Data

The use of glycerophosphate (typically β-glycerophosphate, which functions identically to the glycerophosphate in CaGP as a phosphate source) is a cornerstone of in vitro osteogenic differentiation protocols.[7][10] Its concentration in the culture medium is a critical parameter that directly influences the degree of mineralization and osteoblast marker expression.

Table 1: Effect of β-Glycerophosphate Concentration on Osteoblast Mineralization and Viability Data compiled from studies on rat calvarial osteoblasts and mouse osteoblasts.[4][11]

| β-GP Concentration | Mineralization Characteristics (Alizarin Red Staining) | Osteoblast Viability | Key Observation |

| 0 mM | No mineral deposition observed.[4][11] | Normal | Phosphate source is essential for mineralization. |

| 2-5 mM | Selective, organized mineralization confined to collagenous matrix structures (nodules).[4][11] | Normal | Optimal range for physiological-like bone formation in vitro.[11] |

| 10 mM | Widespread, non-specific (dystrophic) mineral deposition across the entire cell layer.[4][11] | Decreased | Commonly used but may induce artificial mineralization and reduce cell viability.[4] |

Table 2: Gene Expression of Osteogenic Markers in Response to Osteogenic Media Typical results observed in RT-qPCR analysis of mesenchymal stem cells or pre-osteoblasts cultured in osteogenic medium containing glycerophosphate, ascorbic acid, and dexamethasone.[8][9]

| Gene Marker | Function | Typical Time of Upregulation | Expected Fold Change (vs. Control) |

| RUNX2 | Master transcription factor for osteogenesis.[8] | Early (Days 3-7) | 2-5 fold |

| ALPL (ALP) | Early marker; essential for providing Pi for mineralization.[8] | Early to Mid (Days 5-14) | 5-20 fold |

| COL1A1 | Major structural protein of the bone matrix.[12] | Mid (Days 7-14) | 3-10 fold |

| BGLAP (Osteocalcin) | Late marker; involved in mineral maturation and binding.[9] | Late (Days 14-21) | 10-50+ fold |

Key Experimental Protocols

Assessing the osteoinductive potential of compounds like this compound requires a standardized set of in vitro assays. The following are detailed protocols for the most common and critical analyses.

Alkaline Phosphatase (ALP) Activity Assay

This colorimetric assay quantifies the activity of ALP, an early marker of osteoblast differentiation.[13] The enzyme hydrolyzes p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), which is yellow and can be measured spectrophotometrically.[13]

Materials:

-

Cell culture plates (24- or 48-well)

-

Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., 0.1% Triton X-100 in PBS)

-

pNPP Substrate Solution (e.g., Sigma-Aldrich, N7653) or prepare fresh: 1 mg/mL pNPP in ALP buffer (100 mM glycine, 1 mM MgCl₂, 1 mM ZnCl₂, pH 10.4)

-

Stop Solution (3 M NaOH)

-

Microplate reader (405 nm absorbance)

Protocol:

-

Aspirate culture medium from wells.

-

Wash the cell monolayer twice with 1 mL of room temperature PBS.

-

Add 200-500 µL of Cell Lysis Buffer to each well. Incubate for 10-15 minutes at 4°C with gentle agitation.

-

Transfer 50 µL of the cell lysate from each well to a new 96-well plate.

-

Add 100 µL of pNPP Substrate Solution to each well containing lysate.

-

Incubate at 37°C for 15-60 minutes, or until a distinct yellow color develops.

-

Stop the reaction by adding 50 µL of 3 M NaOH to each well.

-

Read the absorbance at 405 nm using a microplate reader.

-

(Optional but recommended) Normalize the ALP activity to the total protein content of the lysate (determined by a BCA or Bradford assay) to account for differences in cell number.

Alizarin Red S (ARS) Staining for Mineralization

ARS is a dye that specifically binds to calcium salts, forming a visible red-orange precipitate.[14] It is the gold standard for visualizing and quantifying matrix mineralization, a late-stage marker of osteoblast differentiation.[15]

Materials:

-

PBS

-

Fixative: 10% Neutral Buffered Formalin or 4% Paraformaldehyde

-

Deionized water (diH₂O)

-

Alizarin Red S Staining Solution (2% w/v in diH₂O, pH adjusted to 4.1-4.3 with ammonium (B1175870) hydroxide).[14][16]

-

Destaining Solution for quantification: 10% Cetylpyridinium Chloride (CPC) in 10 mM Sodium Phosphate, pH 7.0.

Protocol: Staining Procedure:

-

Aspirate culture medium from wells.

-

Gently wash the cell monolayer twice with PBS.

-

Fix the cells by adding 1 mL of 10% formalin for 15-30 minutes at room temperature.[16][17]

-

Aspirate the fixative and wash the wells thoroughly 3-4 times with diH₂O.

-

Add 1 mL of ARS Staining Solution to each well, ensuring the entire surface is covered.

-

Incubate at room temperature for 20-45 minutes, protected from light.[14][16]

-

Aspirate the ARS solution and wash 4-5 times with diH₂O until the wash water is clear.

-

Add PBS to the wells to prevent drying and visualize the red-stained mineral nodules using a bright-field microscope.

Quantification Procedure:

-

After the final diH₂O wash (Step 7), aspirate all remaining water.

-

Add 1 mL of 10% CPC Destaining Solution to each well.

-

Incubate for 15-30 minutes at room temperature on a shaker to elute the bound stain.[14]

-

Transfer 100-200 µL of the eluted stain to a new 96-well plate.

-

Read the absorbance at 562 nm.

-

The absorbance value is directly proportional to the amount of mineralized matrix.

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the relative expression levels of mRNA for specific osteogenic genes.[18][19]

Materials:

-

RNA Isolation Kit (e.g., Zymo Quick-RNA, Qiagen RNeasy)

-

cDNA Synthesis Kit (Reverse Transcriptase, dNTPs, primers)

-

SYBR Green or TaqMan Master Mix

-

Gene-specific primers (See Table 2 for common targets)

-

Housekeeping gene primers for normalization (e.g., GAPDH, ACTB, TBP; stability should be validated for the specific cell type and conditions).[19][20]

-

RT-qPCR instrument

Protocol:

-

RNA Isolation: Lyse cells directly in the culture well and isolate total RNA according to the manufacturer's protocol. Quantify RNA and assess purity (A260/A280 ratio).

-

cDNA Synthesis: Reverse transcribe 500 ng to 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: In a qPCR plate, combine cDNA template, SYBR Green/TaqMan master mix, forward and reverse primers, and nuclease-free water. Run samples in triplicate.

-

Thermocycling: Perform the qPCR reaction using a standard protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[18]

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing treated samples to an undifferentiated control group.[20]

Western Blot

Western blotting is used to detect and quantify the expression levels of specific osteogenic proteins.[21][22]

Materials:

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer and system

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-RUNX2, anti-COL1A1, anti-Osteocalcin)

-

Horseradish Peroxidase (HRP)-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse cells with ice-cold lysis buffer. Scrape and collect the lysate, centrifuge to pellet debris, and collect the supernatant.

-

Quantification: Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.[21]

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

-

Blocking: Block non-specific binding sites on the membrane by incubating with Blocking Buffer for 1 hour at room temperature.[23]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a highly effective agent for promoting osteoblast differentiation and mineralization in vitro. It functions by providing a sustained and localized source of calcium and inorganic phosphate, the latter of which is released through the enzymatic activity of ALP. This increase in local ion concentration not only provides the necessary components for hydroxyapatite formation but also activates intracellular signaling pathways, such as the ERK/MAPK cascade, to upregulate the expression of master osteogenic transcription factors and bone matrix proteins. The standardized protocols provided herein offer a robust framework for researchers to quantitatively assess the impact of this compound and other novel compounds on the process of bone formation. This knowledge is critical for advancing research in bone tissue engineering, developing novel therapeutics for bone disorders, and optimizing biomaterials for orthopedic and dental applications.

References

- 1. The Influence of this compound (GPCa) Modifier on Physicochemical, Mechanical, and Biological Performance of Polyurethanes Applicable as Biomaterials for Bone Tissue Scaffolds Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drmillett.com [drmillett.com]

- 7. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Sr2+ and Eu3+ Co-Doped Whitlockite Phosphates Ca8−xSrxZnEu(PO4)7: Bioactivity, Antibacterial Potential, and Luminescence Properties for Biomedical Applications [mdpi.com]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 15. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ixcellsbiotech.com [ixcellsbiotech.com]

- 17. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]

- 18. Identifying the best reference gene for RT-qPCR analyses of the three-dimensional osteogenic differentiation of human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. RT-qPCR analyses on the osteogenic differentiation from human iPS cells: an investigation of reference genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Stable Reference Genes for qPCR Analysis in BM-MSCs Undergoing Osteogenic Differentiation within 3D Hyaluronan-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comparison of Phenotypic Characterization between Differentiated Osteoblasts from Stem Cells and Calvaria Osteoblasts In vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

Calcium Glycerophosphate: A Bioavailable Source of Calcium and Phosphate for Clinical and Research Applications

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium glycerophosphate, a salt of glycerophosphoric acid, has emerged as a highly bioavailable source of both calcium and phosphate (B84403). Its superior solubility and phosphate retention compared to other calcium salts make it a compound of significant interest in various applications, including pharmaceutical formulations, nutritional supplements, and dental care products. This technical guide provides a comprehensive overview of the chemical properties, bioavailability, and physiological effects of this compound. It details the experimental data supporting its efficacy and outlines the methodologies of key studies. Furthermore, this guide explores the intricate signaling pathways involved in calcium and phosphate homeostasis that are influenced by this compound supplementation, offering a valuable resource for researchers and professionals in drug development.

Introduction

Calcium and phosphate are essential minerals vital for numerous physiological processes, including bone mineralization, cellular signaling, and energy metabolism.[1][2] Maintaining the delicate homeostasis of these two minerals is critical for overall health. This compound is a compound that delivers both calcium and phosphate in a readily absorbable form.[3] The U.S. Food and Drug Administration (FDA) has designated this compound as "Generally Recognized as Safe" (GRAS) for use as a nutrient supplement in food products.[4] Its applications extend to dental products for its anti-caries effects and as a calcium and phosphate donor in clinical settings for patients with deficiencies.[4]

This guide delves into the technical aspects of this compound, providing a detailed analysis of its role as a bioavailable source of these crucial minerals.

Chemical and Physical Properties

This compound is a white, fine, slightly hygroscopic powder.[4] It is a mixture of calcium beta-, D-, and L-alpha-glycerophosphate.[4] One of its key advantages is its increased solubility compared to other calcium salts like calcium phosphate, which enhances its bioavailability.[4]

Bioavailability of Calcium and Phosphate from this compound

The bioavailability of a nutrient is the proportion that is absorbed and utilized by the body. This compound is recognized for providing highly bioavailable calcium and phosphate.[3] Upon ingestion, it dissociates in the gastrointestinal tract, releasing calcium and glycerophosphate ions that can be readily absorbed.[2][5]

Quantitative Data on Bioavailability

Several studies have quantified the bioavailability of calcium and phosphate from this compound, demonstrating its efficacy. The following tables summarize key findings from pivotal studies.

Table 1: Calcium and Phosphate Retention in a Porcine Total Parenteral Nutrition (TPN) Model

| Parameter | This compound (CaGP) Group (n=?) | Calcium Gluconate + Potassium Phosphate (Control) Group (n=?) | p-value |

| Dosage | 15.0 mmol Ca and 15.0 mmol P/kg/24h | 4.2 mmol Ca and 2.1 mmol P/kg/24h | N/A |

| Calcium Retention (mmol/kg/24h) | 14.5 ± 0.2 | 2.2 ± 0.3 | < 0.01 |

| Phosphate Retention (mmol/kg/24h) | 13.3 ± 0.4 | 2.4 ± 0.1 | < 0.01 |

| Bone Mineralization (Humerus; Ca/fat-free dry weight) | 174.8 ± 2.2 | 147.2 ± 6.7 | < 0.05 |

| Bone Mineralization (Femur; Ca/fat-free dry weight) | 158.3 ± 4.8 | 130.1 ± 7.8 | < 0.05 |

Data from Draper et al., 1991. Values are presented as mean ± SEM.

Table 2: Mineral Retention in Low-Birth-Weight Infants Receiving Total Parenteral Nutrition (TPN)

| Parameter | This compound (CaGlyP) Group (n=7) | Calcium Gluconate + Potassium Phosphate (Control) Group (n=9) |

| Dosage | ~1.5 mmol Ca and P/kg/day | ~1.5 mmol Ca and P/kg/day |

| Net Calcium Retention (mmol/kg/day) | 1.0 ± 0.2 | 1.2 ± 0.2 |

| Net Phosphorus Retention (mmol/kg/day) | 0.8 ± 0.3 | 1.1 ± 0.3 |

Data from Hanning et al., 1991. Values are presented as mean ± SD.

Table 3: Effect of this compound-Supplemented Infant Formula on Blood Lead Concentration

| Parameter | This compound Supplemented Group (n=?) | Control Group (n=?) | p-value |

| Calcium Intake (mg/L) | 1800 | 465 | N/A |

| Phosphorus Intake (mg/L) | 1390 | 317 | N/A |

| Median Increase in Blood Lead from Baseline at 4 months (µmol/L) | 0.04 ± 0.09 | 0.07 ± 0.10 | 0.039 |

| Median Increase in Blood Lead from Baseline at 9 months (µmol/L) | 0.10 ± 0.18 | 0.12 ± 0.13 | 0.284 |

Data from Sargent et al., 1999. Values are presented as median ± SD.

Experimental Protocols

A detailed understanding of the methodologies employed in key studies is crucial for interpretation and replication.

Porcine Total Parenteral Nutrition (TPN) Model (Draper et al., 1991)

-

Objective: To evaluate this compound as a source of calcium and phosphorus in TPN solutions for piglets.

-

Subjects: Four-day-old piglets.

-

Experimental Design: Piglets were infused for 7 days with one of two TPN solutions.

-

Control Group: Received a TPN solution with calcium gluconate and potassium mono- and dibasic phosphate, providing 4.2 mmol of Ca and 2.1 mmol of P per kg of body weight per 24 hours.

-

This compound (CaGP) Group: Received a TPN solution with this compound, providing 15.0 mmol of Ca and 15.0 mmol of P per kg of body weight per 24 hours.

-

-

Outcome Measures:

-

Mineral Retention: Calcium and phosphorus retention were measured over the 7-day infusion period. The specific methods for measuring intake and excretion to determine retention were not detailed in the available abstract.

-

Bone Mineralization: The ratio of calcium to fat-free dry weight in the humerus and femur was determined as an indicator of bone mineralization. The analytical techniques for these measurements were not specified in the abstract.

-

TPN in Low-Birth-Weight Infants (Hanning et al., 1991)

-

Objective: To compare the efficacy of this compound versus conventional mineral salts in promoting mineral retention in low-birth-weight infants on TPN.

-

Subjects: Sixteen low-birth-weight infants.

-

Experimental Design: A randomized clinical trial where infants received TPN for 5 days with one of two mineral sources.

-

Control Group: Received TPN with calcium gluconate and a mixture of KH2PO4 and K2HPO4.

-

This compound (CaGlyP) Group: Received TPN with this compound.

-

Both solutions provided approximately 1.5 mmol of Ca and P per kg of body weight per day.

-

-

Outcome Measures:

-

Mineral Balance: A 72-hour mineral balance study was conducted to assess net retention of calcium and phosphorus.

-

Biochemical Status: Plasma levels of ionized calcium, inorganic phosphorus, alkaline phosphatase, and osteocalcin (B1147995) were monitored.

-

Acid-Base Status: Urinary pH and net acid excretion were measured.

-

Prevention of Lead Absorption in Infants (Sargent et al., 1999)

-

Objective: To assess the safety and efficacy of calcium- and phosphorus-supplemented infant formula in preventing lead absorption.[6]

-

Subjects: One hundred and three infants aged 3.5 to 6 months.[6]

-

Experimental Design: A randomized controlled trial where infants were assigned to one of two formula groups for 9 months.[6]

-

Outcome Measures:

-

Blood Lead Concentration: Measured at baseline and at 4 and 9 months.[6]

-

Safety Parameters: Urinary calcium to creatinine (B1669602) ratio, serum calcium and phosphorus levels, and iron status (serum ferritin and total iron-binding capacity) were monitored.[6]

-

Mechanism of Action and Physiological Signaling Pathways

This compound acts as a direct source of calcium and phosphate ions.[4] The absorption of these ions from the gut contributes to the systemic pools of calcium and phosphate, which are tightly regulated by a complex interplay of hormones and signaling pathways.

Hormonal Regulation of Calcium and Phosphate Homeostasis

The primary regulators of calcium and phosphate homeostasis are Parathyroid Hormone (PTH), Vitamin D (specifically its active form, 1,25-dihydroxyvitamin D), and Fibroblast Growth Factor 23 (FGF23).

-

Parathyroid Hormone (PTH): Secreted by the parathyroid glands in response to low serum calcium, PTH acts to increase calcium levels by stimulating bone resorption, increasing renal calcium reabsorption, and promoting the synthesis of active Vitamin D.[1]

-

Vitamin D: Promotes the absorption of both calcium and phosphate from the intestine.[1]

-

Fibroblast Growth Factor 23 (FGF23): Produced by osteocytes, FGF23 is a key regulator of phosphate homeostasis. It acts on the kidneys to increase phosphate excretion and decrease the production of active Vitamin D.[5][7]

Supplementation with a bioavailable source of calcium and phosphate, such as this compound, is expected to influence these hormonal axes. An increase in serum calcium would be anticipated to suppress PTH secretion.[1] The concurrent increase in phosphate may stimulate FGF23 release.[2][8]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in calcium and phosphate homeostasis.

References

- 1. Calcium supplementation lowers serum parathyroid hormone levels in elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Dietary Phosphate and Calcium Intake on Fibroblast Growth Factor-23 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total parenteral nutrition in very low birthweight infants: A controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Calcium Regulates FGF-23 Expression in Bone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Randomized trial of this compound-supplemented infant formula to prevent lead absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FGF23: Is It Another Biomarker for Phosphate-Calcium Metabolism? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interactions between calcium and phosphorus in the regulation of the production of fibroblast growth factor 23 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Properties and Structure of Calcium Glycerophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium Glycerophosphate is a complex salt of glycerophosphoric acid widely utilized in pharmaceutical, nutraceutical, and oral care products.[1][2] This technical guide provides an in-depth overview of its chemical properties, structure, and analytical methodologies. The document details the compound's physicochemical characteristics, including its isomeric forms and solubility. Standardized experimental protocols for identification, assay, and impurity profiling are presented to ensure quality control and support formulation development. Furthermore, the guide elucidates the mechanism of action of this compound in dental applications through a signaling pathway diagram. This comprehensive resource is intended to support researchers, scientists, and drug development professionals in their work with this versatile compound.

Chemical and Physical Properties

This compound is a white, fine, odorless, and slightly hygroscopic powder.[2][3] The commercial product is typically a mixture of the calcium salts of beta-, D-, and L-alpha-glycerophosphoric acid, and it may be hydrated.[1][4] It is recognized as a safe (GRAS) food ingredient by the FDA and is used as a source of calcium and phosphorus.[2]

Structure

This compound is an organic calcium salt where the counterion is glycerol (B35011) phosphate (B84403).[5] Three isomers exist: the beta-glycerophosphoric acid calcium salt, and the D(+)- and L(-)-alpha-glycerophosphoric acid calcium salts.[3] The commercial form is a variable mixture of these isomers.[4]

-

IUPAC Name: calcium;2,3-dihydroxypropyl phosphate[6]

-

Chemical Formula: C₃H₇CaO₆P[2]

-

Molecular Weight: 210.14 g/mol [2]

-

CAS Registry Number: 27214-00-2[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | References |

| Molecular Weight | 210.14 g/mol | [2][3] |

| Percent Composition | C 17.15%, H 3.36%, Ca 19.07%, O 45.68%, P 14.74% | [3] |

| Melting Point | Decomposes at >170°C | [3] |

| Solubility in Water | 1 g in approx. 50 mL of water. More soluble at lower temperatures. | [7] |

| Solubility in Alcohol | Practically insoluble in ethanol (B145695) (96%). | [7][8][9] |

| pH of Aqueous Solution | Alkaline | [3] |

| Calcium (Ca) Content | Not less than 18.6% and not more than 19.4% (dried basis) | [4] |

| Loss on Drying | Maximum 12.0% | [7] |

Experimental Protocols

The following sections detail the methodologies for key experiments related to the analysis of this compound.

Identification Tests

These tests are designed to confirm the presence of calcium and phosphate ions in the sample.

A. Test for Phosphate:

-

Ignite 0.1 g of the substance in a crucible.

-

Dissolve the residue in 5 mL of nitric acid.

-

Heat the solution on a water bath for 1 minute and then filter.

-

To 1 mL of the filtrate, add 2 mL of ammonium (B1175870) molybdate (B1676688) solution.

B. Test for Calcium:

-

Dissolve approximately 20 mg of the sample in 5 mL of 5 M acetic acid.

-

Add 0.5 mL of a potassium ferrocyanide solution (53 g/L). The solution should remain clear.

-

Add about 50 mg of ammonium chloride.

-

Expected Result: A white crystalline precipitate is formed.[1][3]

Assay for Calcium Content (Complexometric Titration)

This method determines the percentage of calcium in the sample.

-

Accurately weigh about 0.200 g of this compound.

-

Dissolve the sample in 300 mL of water.

-

Add 6 mL of 10 M sodium hydroxide (B78521) and approximately 15 mg of calconcarboxylic acid triturate indicator.

-

Titrate with a standardized 0.1 M edetate disodium (B8443419) (EDTA) solution.

-

The endpoint is reached when the solution turns a distinct blue color.

-

Calculation: Each mL of 0.1 M edetate disodium is equivalent to 4.008 mg of calcium (Ca).[1][7]

Limit Tests for Impurities

These tests ensure that the levels of various impurities are below the specified limits.

-

Chlorides: Dissolve 0.125 g of the sample in a mixture of 8 mL of water and 2 mL of 5 M acetic acid, and dilute to 15 mL with water. Add 1 mL of 2 M nitric acid, followed by 1 mL of silver nitrate (B79036) solution (17 g/L). The resulting turbidity should not exceed that of a standard solution.[1]

-

Sulfates: A solution of the substance is treated with barium chloride in an acidic medium. The resulting turbidity is compared to a standard.[7]

-

Arsenic: The test involves the generation of arsine gas, which then reacts with mercuric bromide paper. The intensity of the resulting stain is compared to a standard.[1]

-

Heavy Metals: This test is based on the precipitation of metal sulfides. The color of the resulting solution is compared to a lead standard.[1]

-

Loss on Drying: Dry 1.000 g of the substance in an oven at 150°C for 4 hours. The loss in weight should not exceed 12.0%.[7]

Mechanism of Action in Dental Applications

This compound is incorporated into oral care products for its anti-caries effects.[1] Its mechanism of action involves multiple pathways that contribute to the protection of tooth enamel.[2]

Logical Workflow of Anti-Caries Effect

The following diagram illustrates the logical workflow of how this compound exerts its protective effects against dental caries.

Caption: Logical workflow of the anti-caries mechanism of this compound.

Experimental Workflow for Purity Analysis

The following diagram outlines a typical experimental workflow for the quality control analysis of a this compound sample.

Caption: Experimental workflow for the purity analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the chemical properties, structure, and analysis of this compound. The presented data and experimental protocols are essential for ensuring the quality and efficacy of products containing this compound. The visualization of its anti-caries mechanism offers a clear perspective on its functional role in oral care applications. This guide serves as a valuable resource for professionals in research, development, and quality assurance who work with this compound.

References

- 1. This compound [drugfuture.com]

- 2. cimasci.com [cimasci.com]

- 3. This compound USP BP Ph Eur FCC Food Grade Manufacturers [anmol.org]

- 4. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]

- 5. scribd.com [scribd.com]

- 6. titrations.info [titrations.info]

- 7. This compound EP BP Ph Eur FCC Food Grade Manufacturers [mubychem.com]

- 8. scribd.com [scribd.com]

- 9. This compound(1336-00-1) IR Spectrum [m.chemicalbook.com]

The Efficacy of Calcium Glycerophosphate in Enamel Remineralization and Acid Buffering: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium glycerophosphate (CaGP) is an organic phosphate (B84403) salt that has demonstrated significant potential in dental applications, specifically in the remineralization of enamel and the buffering of acidic challenges. This technical guide provides a comprehensive overview of the mechanisms of action of CaGP, supported by quantitative data from in vitro studies. Detailed experimental protocols are presented to facilitate the replication and further investigation of these findings. Visual representations of experimental workflows and the proposed chemical pathways are included to enhance understanding. The synergistic relationship between this compound and fluoride (B91410) is a recurring theme, suggesting that their combined use may offer superior protection against dental caries.

Mechanism of Action

This compound's efficacy in dental health stems from a multi-faceted mechanism that involves direct chemical interactions with tooth enamel and modulation of the oral environment.[1] When introduced into the oral cavity, CaGP dissociates into calcium (Ca²⁺), phosphate (PO₄³⁻), and glycerophosphate ions.[2][3] These components contribute to two primary protective effects: enamel remineralization and acid buffering.

2.1 Enamel Remineralization

The fundamental process of dental caries involves the demineralization of enamel's primary mineral, hydroxyapatite (B223615) (Ca₁₀(PO₄)₆(OH)₂), by acids produced by oral bacteria.[2] This leads to the loss of calcium and phosphate ions from the tooth structure. This compound acts as a source of these essential ions, promoting the remineralization process.[4] The released Ca²⁺ and PO₄³⁻ ions can be redeposited onto the enamel surface, repairing early-stage enamel damage and strengthening the tooth structure.[2] This process is particularly effective when CaGP is used in conjunction with fluoride, as fluoride can enhance the uptake of calcium and phosphate into the enamel, forming a more acid-resistant fluorapatite.[5]

2.2 Acid Buffering

Oral bacteria metabolize dietary sugars to produce acids, which lower the pH of dental plaque and saliva, creating an environment conducive to enamel demineralization.[4] The phosphate component of this compound plays a crucial role in buffering these acids.[4] Phosphate ions can neutralize acids, helping to maintain a more neutral pH in the oral cavity and reducing the risk of acid-induced enamel erosion and caries.[2] Studies have shown that CaGP can reduce the drop in plaque pH following a sucrose (B13894) challenge.[6]

While the primary mechanisms of CaGP on mature enamel are chemical, it is noteworthy that in the context of tooth development, cells like ameloblasts express calcium-sensing receptors (CaSR). These receptors allow the cells to respond to changes in extracellular calcium levels, which in turn regulates cell function and tooth formation.[7] This represents a biological signaling pathway related to calcium's role in dental health, albeit distinct from the direct chemical remineralization of mature enamel.

Quantitative Data Summary

The following tables summarize the quantitative findings from key in vitro studies on the effects of this compound on enamel remineralization and acid buffering.

Table 1: Effect of this compound on Enamel Surface Microhardness (SMH)

| Study Reference | Sample Type | Treatment Groups | Baseline SMH (Mean ± SD) | SMH After Demineralization (Mean ± SD) | SMH After Remineralization (Mean ± SD) | % SMH Recovery |

| Torsakul, et al.[5] | Primary Incisors | Group I: Artificial Saliva | 340.95 ± 12.25 VHN | 215.47 ± 3.94 VHN | 225.12 ± 5.68 VHN | 14.83% |

| Group II: Sodium Fluoride (NaF) | 340.95 ± 12.25 VHN | 215.47 ± 3.94 VHN | 280.25 ± 7.21 VHN | 51.58% | ||

| Group III: NaF + Sodium Monofluorophosphate (SMFP) | 340.95 ± 12.25 VHN | 215.47 ± 3.94 VHN | 285.24 ± 9.15 VHN | 55.56% | ||

| Group IV: SMFP + this compound (CaGP) | 340.95 ± 12.25 VHN | 215.47 ± 3.94 VHN | 315.78 ± 8.45 VHN | 80.02% | ||

| Nagireddy, et al.[1] | Human Premolars | Group I: Beverage without CaGP | 357.71 KHN | N/A | 305.65 KHN | -14.56% |

| Group II: Beverage + 2 mM CaGP | 342.16 KHN | N/A | 310.25 KHN | -9.33% | ||

| Group III: Beverage + 5 mM CaGP | 340.06 KHN | N/A | 318.57 KHN | -6.32% | ||

| Group IV: Beverage + 10 mM CaGP | 345.89 KHN | N/A | 346.70 KHN | +0.23% |

Table 2: Effect of this compound on Mineral Loss from Enamel

| Study Reference | Sample Type | Treatment Groups | Mean Calcium Loss (μg/dL) | Mean Phosphate Loss (μg/dL) |

| Nagireddy, et al.[1] | Human Premolars | Group I: Beverage without CaGP | 3.46 | 1.85 |

| Group II: Beverage + 2 mM CaGP | 2.95 | 1.62 | ||

| Group III: Beverage + 5 mM CaGP | 2.50 | 1.34 | ||

| Group IV: Beverage + 10 mM CaGP | 1.15 | 0.88 |

Table 3: Effect of this compound on Beverage pH

| Study Reference | Beverage | CaGP Concentration | pH |

| Nagireddy, et al.[1] | Carbonated Beverage | 0 mM (Control) | 2.8 |

| 2 mM | 3.0 | ||

| 5 mM | 3.9 | ||

| 10 mM | 5.5 |

Experimental Protocols

This section details the methodologies employed in the key studies cited, providing a framework for the design of future research.

4.1 In Vitro Remineralization of Demineralized Primary Enamel (Torsakul, et al.[5])

-

Sample Preparation: Forty sound human primary incisors were used. The roots were removed, and the crowns were embedded in self-curing acrylic resin, exposing the labial enamel surface. The surfaces were polished to create a flat enamel surface.

-

Artificial Caries Formation: Artificial caries-like lesions were created by immersing the specimens in a demineralizing solution for 5 days.

-

Experimental Groups (n=10 per group):

-

Group I: Artificial Saliva (Negative Control)

-

Group II: Sodium Fluoride (NaF) mouth rinse

-

Group III: Sodium Fluoride + Sodium Monofluorophosphate (SMFP) mouth rinse

-

Group IV: Sodium Monofluorophosphate + this compound (CaGP) mouth rinse

-

-

pH Cycling Regimen: The specimens underwent a 7-day pH cycling procedure. They were submerged in their respective treatment solutions twice daily.

-

Analytical Method - Surface Microhardness (SMH): SMH was measured at three stages: baseline, after demineralization, and after the 7-day remineralization period using a Vickers microhardness tester. The percentage of surface microhardness recovery (%SMHR) was calculated.

-

Statistical Analysis: One-way analysis of variance (ANOVA) was used to compare the mean SMH between groups, and one-way repeated measures ANOVA was used for within-group comparisons. Bonferroni's test was used for multiple comparisons with a 95% confidence level.

4.2 In Vitro Effect of CaGP-Supplemented Carbonated Beverages on Enamel (Nagireddy, et al.[1])

-

Sample Preparation: Forty enamel blocks (2 mm x 3 mm x 4 mm) were prepared from twenty extracted human premolars. The surfaces were polished to create a smooth enamel surface.

-

Experimental Groups (n=10 per group):

-

Group I: Carbonated beverage without CaGP (Control)

-

Group II: Carbonated beverage with 2 mM CaGP

-

Group III: Carbonated beverage with 5 mM CaGP

-

Group IV: Carbonated beverage with 10 mM CaGP

-

-

Treatment Cycle: The enamel blocks were subjected to four cycles of exposure to the respective beverage for 10 minutes, with an intermittent buffering phase of 60 minutes in artificial saliva.

-

Analytical Methods:

-

Surface Microhardness (SMH): SMH was measured before and after the treatment cycles using a Knoop microhardness tester.

-

Mineral Loss Assessment: The amount of calcium and phosphate released from the enamel blocks into the test beverages was estimated spectrophotometrically.

-

-

Statistical Analysis: Paired t-test and one-way analysis of variance (ANOVA) were used to analyze the data.

4.3 General pH Cycling Model for Enamel Remineralization/Demineralization Studies[8][9]

-

Objective: To mimic the dynamic process of demineralization and remineralization that occurs in the oral cavity.

-

Demineralizing Solution: Typically contains calcium and phosphate in an acidic buffer (e.g., acetate (B1210297) buffer, pH 4.3-5.0) to simulate a cariogenic challenge.[5][10]

-

Remineralizing Solution: A solution supersaturated with respect to tooth mineral, containing calcium, phosphate, and potassium chloride in a neutral buffer (e.g., cacodylic or Tris buffer, pH 7.0) to mimic the protective properties of saliva.[8][10]

-

Cycling Protocol: Enamel specimens are alternately immersed in the demineralizing and remineralizing solutions for specified periods (e.g., 2 hours of demineralization and 22 hours of remineralization per day) for a set number of days.[8]

-

Treatment Application: The investigational products (e.g., toothpaste slurries, mouth rinses) are applied to the enamel blocks at specific intervals during the cycling protocol.[8]

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows and proposed mechanisms of action.

Caption: Workflow for an in vitro study on enamel remineralization.

Caption: Mechanism of CaGP in enamel protection.

Conclusion

The available evidence strongly supports the efficacy of this compound in promoting enamel remineralization and providing a buffering effect against acid challenges. Quantitative data consistently demonstrate that formulations containing CaGP, particularly in conjunction with fluoride, can significantly improve enamel surface hardness and reduce mineral loss compared to control groups. The detailed experimental protocols provided herein offer a solid foundation for further research into the optimal concentrations and formulations of CaGP for dental applications. The continued investigation of CaGP is warranted to fully elucidate its potential as a valuable component in products aimed at preventing and treating dental caries.

References

- 1. Fluoride dose response in pH-cycling models using bovine enamel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biomimetic remineralization of enamel and dentin with chicken eggshell slurry: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Effect of this compound on demineralization in an in vitro biofilm model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Identification of the calcium-sensing receptor in the developing tooth organ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. The Efficacy of Remineralizing Materials on Artificial Enamel Lesions: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

In-Depth Technical Guide: Enzymatic Hydrolysis of Calcium Glycerophosphate by Alkaline Phosphatase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of Calcium Glycerophosphate by alkaline phosphatase (ALP), a critical reaction in various physiological and pathological processes, including bone mineralization and vascular calcification. This document details the kinetic parameters of this reaction, outlines experimental protocols for its study, and illustrates the key signaling pathways involved.

Core Concepts: The Role of Alkaline Phosphatase in Phosphate (B84403) Metabolism

Alkaline phosphatase (EC 3.1.3.1) is a ubiquitous enzyme that catalyzes the hydrolysis of phosphomonoesters at an alkaline pH, releasing inorganic phosphate (Pi) and an alcohol. This enzymatic activity is fundamental to numerous biological processes. One of its key substrates in the context of biomineralization is glycerophosphate. This compound serves as a bioavailable source of both calcium and glycerophosphate. Upon hydrolysis by ALP, the released inorganic phosphate plays a crucial role in the formation of hydroxyapatite (B223615) crystals, the primary mineral component of bone and teeth.

Mammalian ALPs are typically zinc- and magnesium-containing metalloenzymes and exist as different isoenzymes, primarily tissue-nonspecific ALP (TNAP), intestinal ALP (IAP), placental ALP (PLAP), and germ cell ALP (GCALP)[1]. While they share the same fundamental catalytic function, their kinetic properties, substrate specificities, and tissue distribution differ, reflecting their distinct physiological roles[2].

Quantitative Data: Kinetic Parameters of Alkaline Phosphatase with β-Glycerophosphate

The efficiency of an enzyme is characterized by its Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for its substrate. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.

While p-nitrophenyl phosphate (pNPP) is a commonly used chromogenic substrate for assaying ALP activity due to the ease of detecting its product, β-glycerophosphate is a more physiologically relevant substrate in the context of biomineralization. The kinetic parameters of ALP with β-glycerophosphate can vary significantly depending on the enzyme's tissue source, pH, temperature, and the presence of cofactors like Mg2+.

Below is a summary of available kinetic data for the hydrolysis of β-glycerophosphate by alkaline phosphatase from various sources. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

| Enzyme Source | Substrate | Km (M) | Vmax (µmol/min/mg or as stated) | Experimental Conditions | Reference |

| Rat Intestinal-Mucosal ALP | β-Glycerophosphate | 3 x 10⁻² | Not explicitly stated | Not explicitly stated | [3][4][5] |

| Pig Kidney ALP | β-Glycerophosphate | Investigated over 3 µM - 30 mM | Not explicitly stated | pH range 6.6-10.3 | [6] |

| Calf Intestinal ALP | β-Glycerophosphate | Readily hydrolyzed, but specific Km not provided | Readily hydrolyzed, but specific Vmax not provided | pH range 8-10 | [7] |

Note: The available literature often lacks direct, side-by-side comparisons of the kinetic parameters of different ALP isoenzymes with this compound under identical conditions. The data presented here is based on available studies and highlights the need for further comparative research in this area.

Factors Influencing Enzymatic Activity

Several factors can significantly influence the rate of this compound hydrolysis by alkaline phosphatase:

-

pH: As its name suggests, alkaline phosphatase exhibits optimal activity at alkaline pH values, typically between 8 and 10. The specific pH optimum can vary depending on the isoenzyme and the buffer system used[4].

-

Temperature: Enzyme activity generally increases with temperature up to an optimal point, beyond which the enzyme begins to denature and lose activity. The optimal temperature for mammalian ALPs is generally around 37°C[8].

-

Magnesium Ions (Mg2+): Mg2+ is an essential cofactor for alkaline phosphatase activity. It is believed to play a role in the catalytic process and as a regulatory effector[3][6]. The presence of adequate Mg2+ concentrations is crucial for optimal enzyme function. However, high concentrations of Mg2+ can also inhibit the enzyme under certain conditions[7][9].

Experimental Protocols

This section provides a detailed methodology for studying the enzymatic hydrolysis of this compound by alkaline phosphatase.

Continuous Spectrophotometric Assay for Alkaline Phosphatase Activity

This protocol is adapted from established methods for the continuous monitoring of ALP activity using a coupled-enzyme assay.

Principle:

The hydrolysis of glycerophosphate by ALP produces glycerol (B35011) and inorganic phosphate. The rate of glycerol production can be continuously monitored by a coupled reaction catalyzed by glycerol dehydrogenase, which oxidizes glycerol and reduces NAD+ to NADH. The increase in NADH concentration is measured spectrophotometrically at 340 nm.

Materials:

-

Alkaline Phosphatase (from desired tissue source)

-

This compound (or β-Glycerophosphate)

-

Tris-HCl buffer (e.g., 1 M, pH 9.0)

-

Magnesium Chloride (MgCl₂)

-

Glycerol Dehydrogenase

-

Nicotinamide Adenine Dinucleotide (NAD+)

-

Spectrophotometer capable of reading at 340 nm

-

96-well microplate (optional, for high-throughput analysis)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a reaction buffer containing Tris-HCl (e.g., 100 mM, pH 9.0) and MgCl₂ (e.g., 1 mM).

-

Prepare a stock solution of NAD+ in the reaction buffer.

-

Prepare a solution of glycerol dehydrogenase in the reaction buffer. The optimal concentration should be determined empirically to ensure it is not rate-limiting.

-

Prepare a solution of alkaline phosphatase of known concentration in the reaction buffer.

-

-

Assay Setup:

-

In a cuvette or microplate well, combine the reaction buffer, NAD+ solution, and glycerol dehydrogenase solution.

-

Add the this compound solution to initiate the reaction. The final concentration of the substrate should be varied to determine kinetic parameters (e.g., from 0.1 to 10 times the expected Km).

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

-

Initiation and Measurement:

-

Initiate the reaction by adding a small volume of the alkaline phosphatase solution.

-

Immediately start monitoring the increase in absorbance at 340 nm over time. Record readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes), ensuring the reaction rate is linear during this time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Plot the initial velocities against the corresponding substrate concentrations.